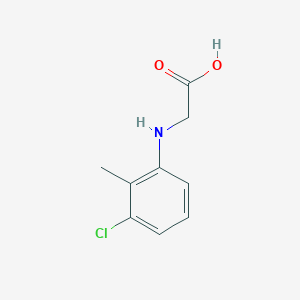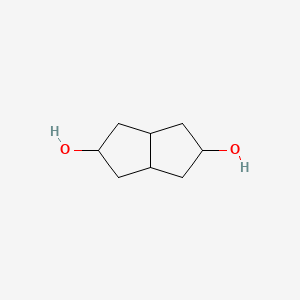
2,5-Pentalenediol, octahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Pentalenediol, octahydro- is a bicyclic diol derived from citric acid. It is known for its excellent rigidity and thermal stability, making it a valuable compound in various industrial applications . The compound has a molecular formula of C8H14O2 and a molecular weight of 142.2 g/mol .
Méthodes De Préparation
2,5-Pentalenediol, octahydro- can be synthesized from naturally occurring citric acid. The synthesis involves the reaction of citric acid with specific reagents under controlled conditions. One common method involves the use of 1,4-cyclohexanedimethanol and diphenyl carbonate as starting materials . The reaction conditions typically include elevated temperatures and the presence of catalysts to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
2,5-Pentalenediol, octahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2,5-Pentalenediol, octahydro- can lead to the formation of corresponding ketones or carboxylic acids .
Applications De Recherche Scientifique
2,5-Pentalenediol, octahydro- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various polymers and copolymers . In biology and medicine, it is explored for its potential use in drug delivery systems and as a component in biodegradable materials . Industrially, it is utilized in the production of high-performance polyurethanes and polycarbonates due to its rigidity and thermal stability .
Mécanisme D'action
The mechanism of action of 2,5-Pentalenediol, octahydro- involves its interaction with specific molecular targets and pathways. The compound’s rigid bicyclic structure allows it to enhance the mechanical properties of polymers by increasing their tensile strength and thermal stability . Additionally, its incorporation into polymer networks can improve the impact resistance and transparency of the resulting materials .
Comparaison Avec Des Composés Similaires
2,5-Pentalenediol, octahydro- is unique due to its citric acid-based bicyclic structure, which imparts excellent rigidity and thermal stability. Similar compounds include 1,4-cyclohexanedimethanol and isosorbide, both of which are also used in the synthesis of high-performance polymers . 2,5-Pentalenediol, octahydro- offers superior mechanical properties and thermal stability compared to these compounds .
Propriétés
Numéro CAS |
112163-72-1 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
1,2,3,3a,4,5,6,6a-octahydropentalene-2,5-diol |
InChI |
InChI=1S/C8H14O2/c9-7-1-5-2-8(10)4-6(5)3-7/h5-10H,1-4H2 |
Clé InChI |
DREIYIQPNMHCIL-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(CC2CC1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



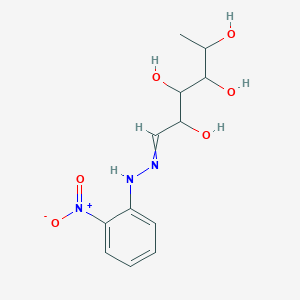
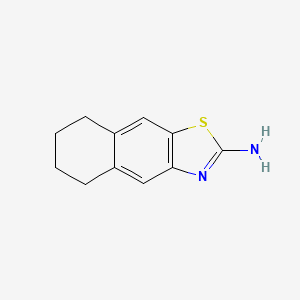

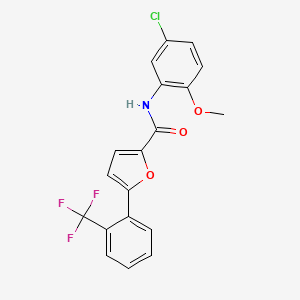

![azanium;2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B11942265.png)
![(E)-3-[1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]-1-phenylprop-2-en-1-one](/img/structure/B11942273.png)
![2-{4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B11942274.png)

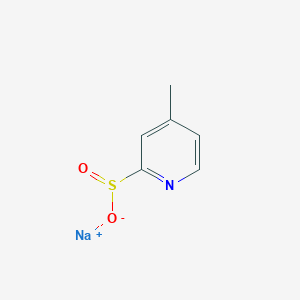
![azanium;[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] (1,1,2,2-tetradeuterio-2-hydroxyethyl) phosphate](/img/structure/B11942292.png)
